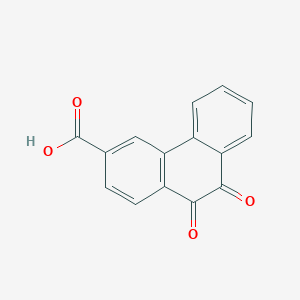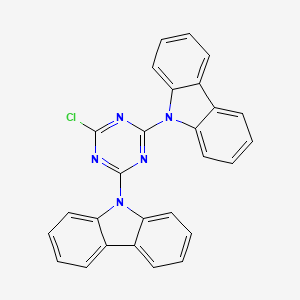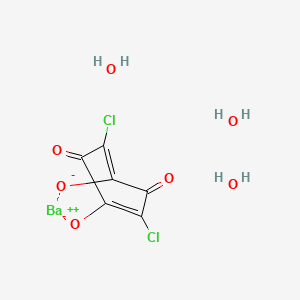![molecular formula C34H40Br2S4 B8222597 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B8222597.png)
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is a complex organic compound with a large and rigid planar conjugated structure. This compound is part of the benzo[1,2-b:4,5-b’]dithiophene family, which is known for its applications in organic electronics, particularly in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- typically involves palladium-catalyzed coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The reaction conditions typically include a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .
化学反应分析
Types of Reactions
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives, which are useful in various applications.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Halogen substitution reactions are common, where the bromine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced forms of the compound with modified electronic properties.
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学研究应用
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics
Biology: Investigated for its potential use in bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of organic solar cells and transistors
作用机制
The mechanism of action of Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- involves its ability to facilitate charge transport due to its planar conjugated structure. The compound’s large π-conjugated system allows for efficient electron delocalization, which is crucial for its performance in electronic devices . The molecular targets and pathways involved include interactions with other conjugated systems and the formation of charge-transfer complexes .
相似化合物的比较
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene-4,8-dione: Another member of the benzo[1,2-b:4,5-b’]dithiophene family with similar electronic properties.
PTB7: A polymer containing benzo[1,2-b:4,5-b’]dithiophene units, used in organic photovoltaics.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b4,5-b’]dithiophene: A coplanar derivative used in dye-sensitized solar cells.
Uniqueness
Benzo[1,2-b:4,5-b’]dithiophene, 2,6-dibromo-4,8-bis[5-(2-ethylhexyl)-2-thienyl]- is unique due to its specific substitution pattern, which enhances its solubility and processability. This makes it particularly suitable for solution-processed organic electronic devices .
属性
IUPAC Name |
2,6-dibromo-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Br2S4/c1-5-9-11-21(7-3)17-23-13-15-27(37-23)31-25-19-29(35)40-34(25)32(26-20-30(36)39-33(26)31)28-16-14-24(38-28)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTZWLHMYPECNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)Br)C5=CC=C(S5)CC(CC)CCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Br2S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222565.png)
![11,22-dibromo-7,18-bis(2-decyltetradecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)
![[(1R,2S,4R)-4-Amino-2-[(triisopropylsilyl)oxy]cyclopentyl]methanol](/img/structure/B8222574.png)

![(R)-N-[(S)-1-(Diphenylphosphino)-3,3-dimethyl-2-butyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222589.png)



